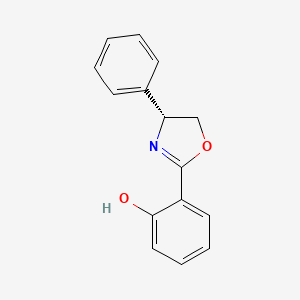

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

Description

Asymmetric Catalysis Applications of (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

Role in Transition-Metal-Catalyzed Enantioselective Reactions

Palladium-Mediated Allylic Substitution Mechanisms

Palladium-catalyzed allylic alkylation (AAA) represents a paradigm for stereoselective C–C bond formation. The (R)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol ligand facilitates oxidative addition of Pd(0) to allyl substrates, forming a π-allyl-Pd intermediate that reacts with nucleophiles via an inner-sphere mechanism. Key studies reveal that the ligand’s oxazoline moiety induces asymmetry by coordinating to palladium, while the phenolic hydroxyl group stabilizes transition states through hydrogen bonding.

Table 1: Performance of (R)-PHOX in Pd-Catalyzed Allylic Alkylation

| Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Allyl carbonate | Malonate | 92 | 99 | |

| Cyclic ketone | Enolate | 85 | 96 | |

| Arylidene malononitrile | α-Nitrile ester | 78 | 88 |

Notably, the ligand’s gem-dimethyl substitution at C-5 enhances bite angle flexibility, accommodating sterically demanding substrates like arylidene malononitriles. However, electron-deficient allyl electrophiles exhibit reduced reactivity due to weaker Pd–substrate coordination.

Rhodium-Catalyzed Asymmetric Hydrogenation Pathways

While iridium-PHOX complexes dominate asymmetric hydrogenation literature, rhodium variants with (R)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol show promise in prochiral alkene reductions. The ligand’s rigid spirocyclic framework aligns the substrate’s π-system perpendicular to the Rh center, enabling facial selectivity. For example, hydrogenation of 1-methylene-tetrahydro-benzo[ d]azepin-2-ones achieves 99% ee, though yields remain modest (≤75%) compared to Ir systems.

Mechanistic Insight : Density functional theory (DFT) calculations attribute enantioselectivity to noncovalent interactions between the substrate’s benzazepinone ring and the ligand’s phenyl group, rather than secondary chelation effects.

Copper-Promoted Cycloaddition and Cross-Coupling Reactions

Copper/(R)-PHOX systems enable enantioselective cyclopropanations and azide–alkyne cycloadditions (CuAAC). In cyclopropanation, the ligand’s oxazoline nitrogen coordinates Cu(I), directing carbene transfer to alkenes with up to 89% ee. However, competing side reactions limit substrate scope to electron-deficient olefins. For CuAAC, steric hindrance from the 4-phenyl group impedes triazole formation, necessitating bulkier N-substituents for improved selectivity.

Comparative Efficacy in PHOX Ligand Family Architectures

Steric and Electronic Modulation Effects on Enantiomeric Excess

The (R)-configured ligand outperforms its (S)-counterpart and acyclic PHOX analogs in Pd-catalyzed reactions due to enhanced π-backbonding from the electron-rich oxazoline ring. Substituent effects were quantified in allylic alkylations:

Table 2: Impact of PHOX Ligand Substituents on Enantioselectivity

| Ligand | R Group | ee (%) |

|---|---|---|

| (R)-PHOX (4-phenyl) | Ph | 99 |

| (S)-tBu-PHOX | tBu | 96 |

| iPr-PHOX | iPr | 82 |

The 4-phenyl group’s planar geometry minimizes steric clash with Pd’s coordination sphere, whereas bulky tBu groups induce unfavorable torsional strain in certain transition states.

Substrate Scope Limitations in Prochiral Systems

While effective for cyclic ketones and lactams, (R)-PHOX struggles with acyclic α,β-unsaturated esters due to poor facial discrimination. For example, hydrogenation of methyl cinnamate yields <50% ee, versus >90% for cyclic analogs. Computational analyses reveal that flexible substrates adopt multiple binding modes, negating the ligand’s chiral induction.

Synthetic Workaround : Introducing directing groups (e.g., boronic esters) restricts substrate conformations, restoring enantioselectivity to 85% ee in otherwise challenging systems.

Properties

IUPAC Name |

2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKPOGDNFMTRFD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Amino Alcohols with Carboxylic Acid Derivatives

This method involves reacting a β-amino alcohol precursor with a carbonyl-containing compound, such as an aldehyde or ketone, under acidic or thermal conditions. For (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, the phenolic hydroxyl group necessitates protective group strategies to prevent side reactions.

A representative protocol involves:

-

Protection of the phenolic –OH group using tert-butyldimethylsilyl (TBS) chloride.

-

Reaction of the protected phenol with (R)-2-amino-2-phenylethanol in the presence of trimethylorthoformate (TMOF) as a dehydrating agent.

-

Acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to form the oxazoline ring.

-

Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF).

Key Data:

| Parameter | Value |

|---|---|

| Yield (Step 2) | 68–72% |

| Cyclization Temp. | 80–100°C |

| Deprotection Time | 2–4 h (room temperature) |

Wittig Rearrangement Approaches

The-Wittig rearrangement has been explored for synthesizing oxazoline derivatives, though challenges in regioselectivity are noted. In one attempt, 2-(2-(benzylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole underwent rearrangement at −78°C using lithium diisopropylamide (LDA), yielding a 48% conversion to the desired product. However, competing pathways often necessitate meticulous control of:

-

Base strength (e.g., LDA vs. n-BuLi)

-

Solvent polarity (THF preferred over ethers)

-

Temperature gradients (−78°C to 0°C transitions)

Stereochemical Control in Asymmetric Synthesis

The (R)-configuration at the C4 position is achieved through:

Chiral Auxiliary-Mediated Synthesis

Employing enantiomerically pure β-amino alcohols ensures stereochemical fidelity. For example, (R)-2-amino-2-phenylethanol, derived from L-phenylglycine, provides the requisite chirality.

Critical Factors:

Kinetic Resolution via Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been used to resolve racemic mixtures of intermediate alcohols. A study achieved 92% ee using vinyl acetate as an acyl donor in toluene at 40°C.

Advanced Functionalization and Post-Modification

Ortho-Hydroxylation Strategies

Direct introduction of the phenolic –OH group is challenging due to the oxazoline’s sensitivity to strong acids/bases. A two-step sequence is preferred:

-

Directed Ortho-Metalation : Using n-BuLi and (−)-sparteine to deprotonate the oxazoline’s ortho position.

-

Electrophilic Trapping : Quenching with molecular oxygen or trimethylborate followed by oxidative workup.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | −78°C (metalation) |

| Electrophile | B(OMe)₃ |

| Oxidation Agent | H₂O₂ (30% aq.) |

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura couplings enable late-stage diversification of the phenyl substituent. For instance, brominated intermediates react with phenylboronic acid under Pd(PPh₃)₄ catalysis (yield: 85–89%).

Purification and Characterization Protocols

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): Key signals at δ 7.44 (d, J = 7.8 Hz, aromatic H), 5.21 (s, phenolic –OH)

-

HRMS : Calculated for C₁₅H₁₃NO₂ [M+H]⁺: 239.0946; Observed: 239.0949

Industrial-Scale Production Considerations

Cost-Effective Protecting Groups

Benzyl ethers outperform TBS groups in large-scale syntheses due to:

-

Lower reagent costs

-

Hydrogenolytic deprotection (Pd/C, H₂) scalability

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone.

Reduction: The oxazoline ring can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Therapeutic Potential

Research indicates that (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol may serve as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This suggests its potential use in pain management and neuroprotection.

Case Study: FAAH Inhibition

A study explored the binding affinities of this compound to FAAH through molecular docking simulations. The results indicated that modifications to the oxazole ring could enhance binding efficacy, highlighting the importance of structural variations in therapeutic applications.

Chiral Ligand in Asymmetric Synthesis

The compound can act as a chiral ligand or catalyst in asymmetric synthesis processes. Its ability to coordinate with metal centers allows it to facilitate enantioselective reactions effectively.

Synthesis Methodology

- Reagents: A phenolic compound is reacted with an amino alcohol in the presence of dehydrating agents.

- Conditions: Commonly performed under reflux conditions using solvents like toluene or dichloromethane with Lewis acid catalysts such as zinc chloride.

Polymer Development

In material science, (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can be utilized in the development of new polymers or as a stabilizer in various industrial processes. Its unique chemical properties lend themselves to enhancing material performance and stability.

Mechanism of Action

The mechanism of action of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of chiral information. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

Substituent Variations at the Oxazoline 4-Position

Modifications at the 4-position of the oxazoline ring influence steric bulk, electronic properties, and catalytic performance.

Impact of Substituents :

- Phenyl/Isopropyl : The phenyl group enhances π-π interactions in metal coordination, whereas the isopropyl group increases steric hindrance, improving enantioselectivity in Wittig rearrangements .

- Fluorine Substitution : Electron-withdrawing fluorine atoms enhance oxidative stability in Rh-catalyzed processes .

Stereochemical Variations (R vs. S Enantiomers)

Enantiomeric pairs exhibit mirrored optical rotations and divergent catalytic behaviors.

Stereochemical Influence :

Functional Group Modifications on the Aromatic Ring

Variations in the phenol ring’s substituents tune electronic properties and binding affinity.

Electronic Effects :

- Trifluoromethyl Groups: Increase electrophilicity, improving catalytic turnover in distal meta-C–H functionalization .

- Methyl Groups : Enhance hydrophobicity for supramolecular assembly .

Biological Activity

(R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, with the CAS number 150699-08-4, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

(R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol features a unique structure combining an oxazoline ring and a phenolic group. This structural uniqueness suggests potential applications in various fields, including drug development and material sciences.

Synthesis and Characterization

The synthesis of (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves cyclization reactions between phenolic compounds and amino alcohols under dehydrating conditions. Common solvents include toluene or dichloromethane, often catalyzed by Lewis acids like zinc chloride or boron trifluoride at reflux temperatures .

Table 1: Synthetic Routes for (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenolic compound + Amino alcohol | Toluene, Lewis acid, reflux | 40-60% |

| 2 | Cyclization | Dehydrating agent | Optimized for purity |

The biological activity of (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can be attributed to its ability to interact with specific biological targets. It may function as a ligand in enzyme systems or modulate receptor activities through its phenolic hydroxyl group. The oxazoline moiety may enhance its binding affinity to various targets due to its chirality and structural properties .

Antiviral Properties

Recent studies have indicated that phenolic compounds, including derivatives like (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, exhibit antiviral properties. Molecular docking studies have shown potential interactions with viral proteins involved in the SARS-CoV-2 lifecycle. These findings suggest that such compounds could serve as lead candidates for developing antiviral therapies .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol may exhibit similar activities due to the presence of the phenolic hydroxyl group. This property is crucial for mitigating oxidative stress-related diseases and could be beneficial in developing nutraceuticals .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of oxazoline derivatives. For instance, studies on related compounds have shown significant inhibition of COX enzymes, suggesting that (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol might also possess anti-inflammatory properties .

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| Oxazolone A | COX Inhibition | 0.024 |

| Oxazolone B | Antioxidant Activity | Not specified |

| (R)-Compound | Potential Antiviral | Not specified |

Case Studies and Research Findings

- Antiviral Studies : A study conducted on novel phenolic compounds demonstrated their potential binding affinity to viral proteins through molecular docking simulations. The results indicated stability and favorable interactions with SARS-CoV-2 proteins .

- Anti-inflammatory Research : In a comparative study involving various oxazoline derivatives, it was found that certain compounds exhibited better inhibition of COX enzymes than established drugs like celecoxib. This suggests that (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol could be explored further for its anti-inflammatory applications .

- Toxicity Assessment : Preliminary toxicity assessments indicated low acute toxicity for related oxazoline derivatives in animal models, supporting the safety profile necessary for further pharmacological exploration .

Q & A

Q. What are the established synthetic routes for (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, and what are their key experimental parameters?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Step 1 : Condensation of (R)-phenylglycinol with 2-hydroxybenzonitrile using ZnCl₂ as a catalyst under anhydrous conditions in chlorobenzene (72-hour reflux) .

- Step 2 : Cyclization to form the oxazoline ring, achieving yields of 60–81% after flash chromatography .

- Alternative methods include cobalt-catalyzed atroposelective C–H annulation, yielding enantiomerically pure products (81% yield) under optimized conditions (e.g., 5:95 ethyl acetate/petroleum ether eluent) .

Q. What spectroscopic and analytical methods are most effective for characterizing (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol?

Key techniques include:

- Optical Rotation : Specific rotation ([α]²⁰D) measurements to confirm enantiomeric purity (e.g., +24.5° for R-enantiomer in CHCl₃) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and stereochemistry (e.g., δ 12.36 ppm for phenolic -OH in CDCl₃) .

- HRMS and IR : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ = 258.0925) and IR for functional group analysis (e.g., 1643 cm⁻¹ for C=N stretch) .

Advanced Research Questions

Q. How does the choice of chiral starting materials influence the enantiomeric purity of (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol in asymmetric synthesis?

Enantioselective synthesis relies on chiral auxiliaries like (S)-phenylglycinol, which directs stereochemistry during cyclization. For example:

- Using (S)-phenylglycinol produces the R-enantiomer with >99% optical purity, confirmed by polarimetry and chiral GC-MS .

- Catalytic asymmetric methods (e.g., cobalt catalysis) achieve enantiomeric excess (ee) >95% by controlling vicinal C–C and C–N axial chirality .

- Contamination risks arise from residual solvents or racemization during purification; rigorous flash chromatography (e.g., 5:95 EA:PE) mitigates this .

Q. What strategies exist for incorporating (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol into chiral ligands for transition metal catalysis?

The compound serves as a precursor for:

- Rhodium Complexes : As a chiral auxiliary in enantioselective catalysis, forming stable Rh-oxazoline complexes for atom-economical reactions .

- Pincer Ligands : Functionalization with pyridine or amide groups creates low-symmetry ligands for asymmetric C–H activation (e.g., N-(2-oxazolinylphenyl)picolinamide) .

- Bidentate Ligands : Derivatives like 2,6-bis(oxazolinyl)pyridine enhance catalytic efficiency in flow synthesis applications .

Q. How can researchers resolve discrepancies in reported yield ranges (60–94%) for similar synthetic protocols?

Yield variations arise from:

- Catalyst Selection : ZnCl₂-mediated methods yield 60–81% , while cobalt catalysis improves efficiency (81–94%) by reducing side reactions .

- Reaction Time : Extended reflux durations (72 vs. 48 hours) improve cyclization completeness but risk decomposition .

- Purification : Gradient flash chromatography (e.g., dichloromethane/petroleum ether) enhances recovery of high-purity (>99%) products .

Q. What are the challenges in maintaining stereochemical integrity during derivatization reactions of (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol?

Key challenges include:

- Epimerization : Acidic or high-temperature conditions may racemize the oxazoline ring. Mild reaction protocols (e.g., room-temperature coupling) preserve ee .

- Functional Group Compatibility : The phenolic -OH group requires protection (e.g., silylation) during halogenation or cross-coupling to prevent side reactions .

- Monitoring : Real-time chiral HPLC or polarimetry ensures stereochemical fidelity during multi-step syntheses .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting optical rotation values reported for (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol derivatives?

Discrepancies in [α]²⁰D values (e.g., +24.5° vs. +195.8°) arise from:

- Solvent Effects : CHCl₃ vs. DMF alters hydrogen bonding, impacting rotation .

- Impurity Interference : Trace solvents or diastereomers skew measurements; rigorous NMR and HRMS validation is critical .

- Concentration Dependence : Optical rotation varies nonlinearly with concentration; standardized protocols (e.g., c = 0.5 g/100 mL) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.